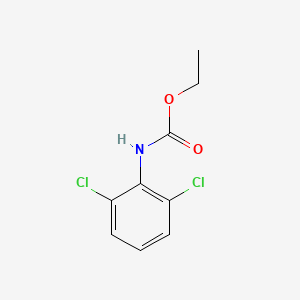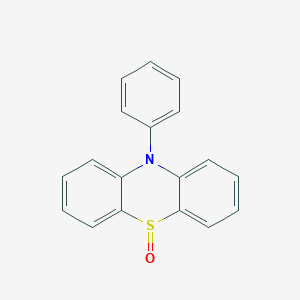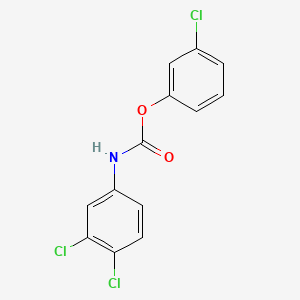
Ethyl (2,6-dichlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2,6-dichlorophenyl)carbamate: is an organic compound with the molecular formula C9H9Cl2NO2 It is a derivative of carbamic acid and is characterized by the presence of two chlorine atoms attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reaction of 2,6-dichloroaniline with ethyl chloroformate: This method involves the reaction of 2,6-dichloroaniline with ethyl chloroformate in the presence of a base such as triethylamine.
Carbamoylation of 2,6-dichloroaniline: Another method involves the carbamoylation of 2,6-dichloroaniline using ethyl isocyanate.
Industrial Production Methods: Industrial production of ethyl (2,6-dichlorophenyl)carbamate often involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Ethyl (2,6-dichlorophenyl)carbamate can undergo nucleophilic substitution reactions, particularly at the chlorine atoms on the phenyl ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2,6-dichloroaniline and ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, room temperature to elevated temperatures.
Hydrolysis: Hydrochloric acid, sodium hydroxide, reflux conditions.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile, products such as 2,6-dichloroaniline derivatives can be formed.
Hydrolysis: 2,6-dichloroaniline and ethanol.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: Ethyl (2,6-dichlorophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Therapeutic Agent: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of certain diseases.
Industry:
Mécanisme D'action
Molecular Targets and Pathways: Ethyl (2,6-dichlorophenyl)carbamate exerts its effects by inhibiting specific enzymes, such as acetylcholinesterase, in pests. This inhibition leads to the accumulation of acetylcholine, resulting in the disruption of normal nerve function and ultimately causing the death of the pest .
Comparaison Avec Des Composés Similaires
Methyl (2,6-dichlorophenyl)carbamate: Similar structure but with a methyl group instead of an ethyl group.
Propyl (2,6-dichlorophenyl)carbamate: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness: this compound is unique due to its specific combination of the ethyl group and the 2,6-dichlorophenyl moiety, which imparts distinct chemical and biological properties compared to its methyl and propyl analogs .
Propriétés
Formule moléculaire |
C9H9Cl2NO2 |
|---|---|
Poids moléculaire |
234.08 g/mol |
Nom IUPAC |
ethyl N-(2,6-dichlorophenyl)carbamate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)12-8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3,(H,12,13) |
Clé InChI |
UUHKLXIRQAXOFC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=C(C=CC=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11940077.png)

![1-Oxaspiro[4.5]decan-6-one](/img/structure/B11940088.png)



![Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11940105.png)




